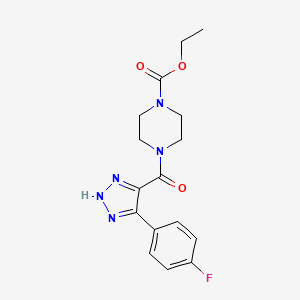

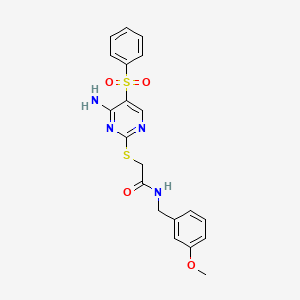

ethyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other bioactive compounds . The compound also contains a fluorophenyl group and a 1,2,3-triazole ring, both of which are common in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the piperazine ring, the fluorophenyl group, and the 1,2,3-triazole ring. These groups could potentially influence the overall shape and electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the piperazine ring, the fluorophenyl group, and the 1,2,3-triazole ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the piperazine ring, the fluorophenyl group, and the 1,2,3-triazole ring. These groups could potentially affect properties such as solubility, stability, and reactivity .Scientific Research Applications

Antimicrobial Activity

Ethyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazine-1-carboxylate has been investigated for its antimicrobial potential. Researchers have screened it against various microorganisms, including bacteria and fungi. Some derivatives of this compound have demonstrated good to moderate antimicrobial activity, making it a promising candidate for combating infectious diseases .

Antilipase Properties

Certain derivatives of this compound have been evaluated for their antilipase activity. Lipases play a crucial role in lipid metabolism, and inhibiting their activity can have therapeutic implications. Ethyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazine-1-carboxylate derivatives have shown potential in this regard .

Antiurease Activity

Urease is an enzyme involved in urea hydrolysis, and its inhibition is relevant in conditions like kidney stones and urinary tract infections. Interestingly, two compounds derived from AKOS024545291 exhibited antiurease activity, suggesting a novel avenue for therapeutic intervention .

Hybrid Molecules for Antimicrobial Agents

The synthesis of hybrid molecules by incorporating different heterocyclic moieties has gained attention. Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, derived from this compound, have been combined with other heterocycles (such as triazoles) to create potent antimicrobial agents. These hybrid structures offer a fresh approach to combat multi-drug resistant bacteria .

Building Blocks for Medicinal Chemistry

N-containing heterocyclic compounds are essential building blocks in organic and medicinal chemistry. The triazole nucleus, present in AKOS024545291, has been associated with various desirable activities. Several drugs, including antivirals, antimigraine agents, and antifungals, feature the triazole moiety .

Synthesis of Cephalosporanic Acid Derivatives

Through Mannich reactions, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been transformed into cephalosporanic acid derivatives. These compounds hold promise as antibacterial agents. Additionally, penicillanic acid derivatives were obtained when using 6-aminopenicillanic acid (6-apa) in the Mannich reactions .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[5-(4-fluorophenyl)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-2-25-16(24)22-9-7-21(8-10-22)15(23)14-13(18-20-19-14)11-3-5-12(17)6-4-11/h3-6H,2,7-10H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWKQWOYBQAKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NNN=C2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[5-(4-fluorophenyl)-2H-triazole-4-carbonyl]piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2786412.png)

![3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2786418.png)

![(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2786420.png)

![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2786426.png)

![4-(2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2786428.png)

![5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2786429.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2786435.png)